tert-butyl 4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate
CAS No.: 168892-89-5
Cat. No.: VC11624997
Molecular Formula: C16H30N2O3
Molecular Weight: 298.42 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 168892-89-5 |
|---|---|
| Molecular Formula | C16H30N2O3 |
| Molecular Weight | 298.42 g/mol |
| IUPAC Name | tert-butyl 4-(piperidin-4-yloxymethyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H30N2O3/c1-16(2,3)21-15(19)18-10-6-13(7-11-18)12-20-14-4-8-17-9-5-14/h13-14,17H,4-12H2,1-3H3 |
| Standard InChI Key | BVGHDXFXSUEYBF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)COC2CCNCC2 |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features two piperidine rings: one protected by a Boc group at the 1-position and the other linked via an ether-oxygen bridge at the 4-position. The (piperidin-4-yloxy)methyl group introduces steric bulk and hydrogen-bonding potential, which are advantageous in drug design.
Key Structural Features:
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Molecular Formula: C₁₆H₂₈N₂O₃ (deduced from analogous compounds ).
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Molecular Weight: 296.4 g/mol.
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Functional Groups: Tertiary carbamate (Boc), ether, and secondary amine.
Synthetic Precursors and Analogues
While direct data on this compound is limited, its synthesis likely follows pathways similar to tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (CAS 141699-59-4), where nucleophilic substitution reactions are employed . For example, replacing the mesyl (methylsulfonyl) group with a (piperidin-4-yloxy)methyl moiety could yield the target compound.
Synthesis and Reaction Pathways
Proposed Synthetic Routes
The compound can be synthesized via a two-step protocol:
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Introduction of the Boc Group:
Piperidin-4-ylmethanol is reacted with di-tert-butyl dicarbonate under basic conditions to form tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. -
Etherification:
The hydroxyl group is activated (e.g., via mesylation) and displaced by piperidin-4-ol under nucleophilic conditions.
Example Reaction Conditions:
Optimization Challenges
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Steric Hindrance: Bulky substituents on both piperidine rings may slow reaction kinetics.
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Byproduct Formation: Competing elimination or over-alkylation requires careful stoichiometric control.
Physicochemical Properties
Predicted Properties
Using quantitative structure-property relationship (QSPR) models and data from analogues :
| Property | Value |
|---|---|
| Log P (octanol-water) | 1.36 (predicted) |
| Solubility (water) | 3.29 mg/mL |
| TPSA | 81.29 Ų |
| H-Bond Acceptors | 5 |
Pharmaceutical Applications
Role in Drug Discovery
The compound’s dual piperidine structure makes it a versatile scaffold for kinase inhibitors. For instance, analogues like tert-butyl 4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yloxy]piperidine-1-carboxylate exhibit potent anticancer activity .
Mechanism of Action:
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Kinase Inhibition: The piperidine-oxygen bridge mimics ATP’s ribose moiety, competitively binding kinase active sites.
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Enhanced Bioavailability: The Boc group improves membrane permeability .
Case Study: Anticancer Agent Intermediate
In a synthesis described by Ambeed , tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate was reacted with 4-(3-chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline to yield a quinazoline derivative with 84% efficiency. Substituting the mesyl group with (piperidin-4-yloxy)methyl could produce analogues with improved selectivity.
Future Directions
Research Opportunities
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Structure-Activity Relationships (SAR): Modifying the piperidine-oxygen bridge to enhance target affinity.
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Prodrug Development: Leveraging the Boc group for controlled drug release.
Industrial Scale-Up
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Process Optimization: Continuous-flow systems to mitigate steric effects.
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Green Chemistry: Replacing DMA with biodegradable solvents.
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